Regioisomeric Chiral Discrimination: 3-Piperidinyl vs. 4-Piperidinyl Attachment Creates a Stereogenic Center
The target compound bears the piperidine ring at the 3-position of the imidazo[1,5-a]pyridine core, which directly creates a stereogenic sp³ carbon at the piperidine attachment point (C-3 of the piperidine ring). In contrast, the 4-piperidinyl regioisomer (CAS 1525539-12-1) attaches through the 4-position of the piperidine ring, a symmetric site that generates no chiral center. The 3-piperidinyl compound therefore exists as a pair of enantiomers or can be resolved into single enantiomers, while the 4-piperidinyl analog is achiral. This stereochemical distinction is critical for any application where chirality governs molecular recognition, such as enzyme active-site binding or asymmetric catalysis . Structurally related 3-piperidinyl-imidazo[1,5-a]pyrazine derivatives in patent US9718828 (Example 308) demonstrated enantiomer-dependent BTK enzyme activity with EC₅₀ < 10 nM for the (R)-enantiomer, illustrating the functional consequence of the 3-piperidinyl stereocenter [1].
| Evidence Dimension | Presence of stereogenic center at piperidine attachment point |
|---|---|
| Target Compound Data | 3-Piperidinyl attachment: contains one stereogenic sp³ carbon at the piperidine C-3; exists as racemate or resolvable enantiomers |
| Comparator Or Baseline | 3-(Piperidin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid (CAS 1525539-12-1): symmetric 4-piperidinyl attachment; achiral |
| Quantified Difference | 1 chiral center (target) vs. 0 chiral centers (comparator); enantiomeric resolution feasible for target but not for comparator |
| Conditions | Structural analysis based on SMILES notation and 2D/3D structure comparison (ChemSrc database) |
Why This Matters
For procurement decisions in stereoselective synthesis, chiral chromatography method development, or structure-based drug design, the presence of a stereogenic center in the 3-piperidinyl compound provides a dimension of molecular diversity that the achiral 4-piperidinyl regioisomer cannot offer.
- [1] US Patent 9,718,828 (Example 308). (R)-4-(8-amino-3-(piperidin-3-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)benzamide – BTK inhibitor, EC₅₀ < 10 nM. BindingDB BDBM267706. View Source
